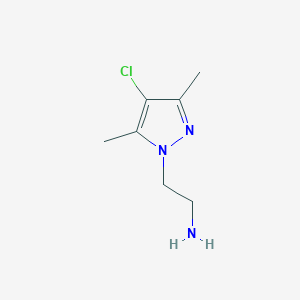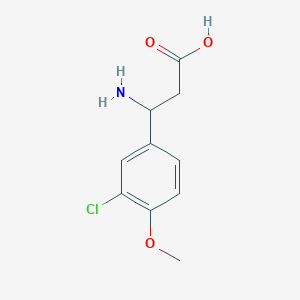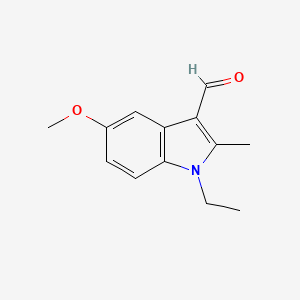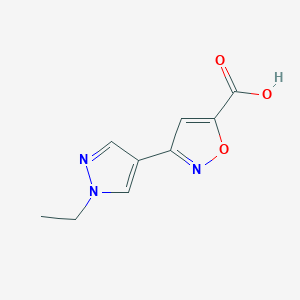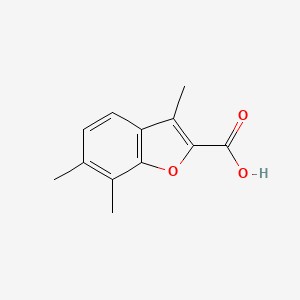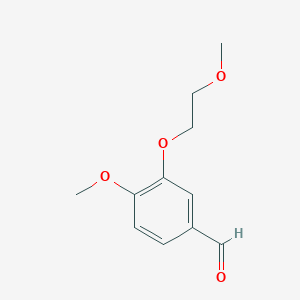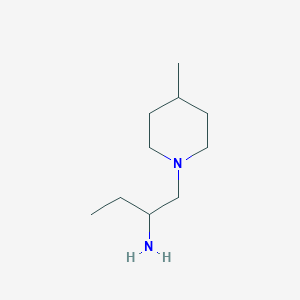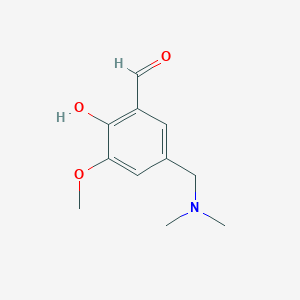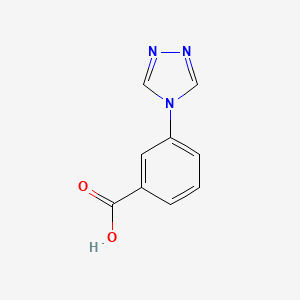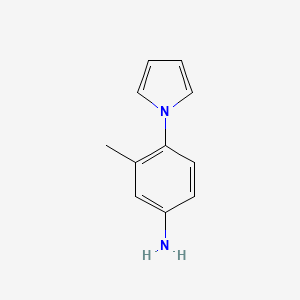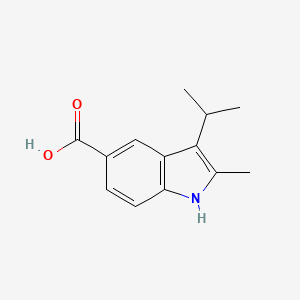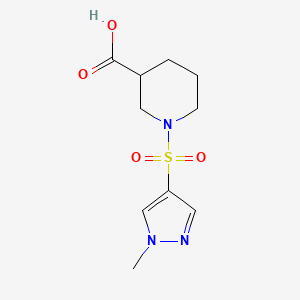
2-(Piperidin-4-yl)propan-2-ol
Übersicht
Beschreibung
2-(Piperidin-4-yl)propan-2-ol is an organic compound . Its chemical structure includes a 2-methylpropan-2-ol group connected to a carbon atom containing a 4-piperidinyl .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The molecular weight of 2-(Piperidin-4-yl)propan-2-ol is 143.288 .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Properties
2-(Piperidin-4-yl)propan-2-ol and its derivatives have been extensively studied for their synthesis methods and pharmacological properties. Derivatives such as trihexyphenidyl, biperiden, and raloxifene are notable for their diverse applications in pharmacology (Vardanyan, 2018).
Crystal Structure Analysis
The compound's crystal structure has been a subject of interest, providing insights into its molecular interactions and stability. Studies on similar compounds with piperidine structures reveal important aspects of their crystallography (Gzella, Wrzeciono, & Pöppel, 1999).
Antidepressant Activity
The compound's analogues have been synthesized and evaluated for antidepressant activities, contributing to the development of new therapeutic agents (Kumar et al., 2004).
Metabolite Synthesis
The synthesis of its metabolites in both racemic and optically active forms has been explored. These studies are crucial for understanding the drug metabolism and developing more effective pharmacological agents (Bálint et al., 2002).
Solvent Effects on Chemical Reactions
Investigations into the effects of solvents like propan-2-ol on chemical reactions involving piperidine derivatives offer insights into reaction mechanisms and kinetics, which are vital for optimizing industrial chemical processes (Harifi‐Mood, Rahmati, & Gholami, 2011).
Pharmaceutical Applications
Several studies have explored the pharmaceutical applications of 2-(Piperidin-4-yl)propan-2-ol derivatives, highlighting their potential in treating various diseases, including cancer and depression (Köksal & Bilge, 2007).
Computational Studies
Computational studies on piperidine derivatives provide insights into their molecular interactions, aiding in the prediction of their effectiveness in various applications, such as corrosion inhibition (Kaya et al., 2016).
Chemo-Enzymatic Synthesis
Chemo-enzymatic synthesis of certain piperidine derivatives has been investigated, highlighting the potential of these compounds in developing novel drugs (Banoth et al., 2012).
Selective Estrogen Receptor Modulators (SERMs)
Research on derivatives of 2-(Piperidin-4-yl)propan-2-ol has contributed to the development of novel SERMs, which have applications in treating diseases like breast cancer (Yadav et al., 2011).
Eigenschaften
IUPAC Name |
2-piperidin-4-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2,10)7-3-5-9-6-4-7/h7,9-10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXYTWTZMGUQPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCNCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30409441 | |
| Record name | 2-(Piperidin-4-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-4-yl)propan-2-ol | |
CAS RN |
22990-34-7 | |
| Record name | 2-(Piperidin-4-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Piperidyl)-2-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

